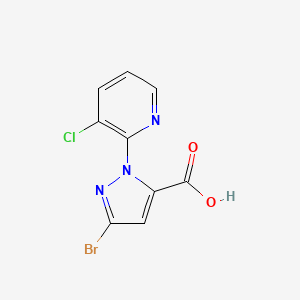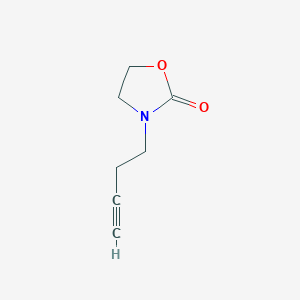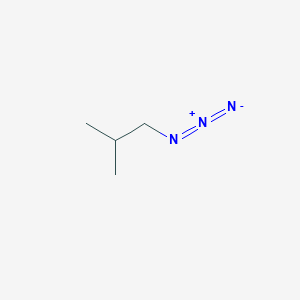
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound that is part of a broader class of organic compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam structure—a cyclic amide—which includes a pyrrolidine ring bonded to a carbonyl group. The specific compound is further modified by the presence of an amino group and a para-chlorophenyl group attached to the pyrrolidine ring.
Synthesis Analysis
The synthesis of related compounds, such as diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids, has been described starting from 3-(p-chlorophenyl)-4-oxo-valeric acid. These syntheses involve the formation of lactams, which are cyclic amides and are closely related to the target compound . Additionally, a novel multicomponent synthesis approach has been reported for the construction of pyrrolo[3,4-b]pyridin-5-one derivatives, which could potentially be adapted for the synthesis of 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one has been elucidated using single-crystal X-ray structure analysis. For instance, the structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone has been determined, providing insights into the stereochemistry and conformation of the pyrrolidinone ring system . This information is valuable for understanding the three-dimensional arrangement of atoms in 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidinone derivatives can be quite diverse. For example, the reaction of 5-aminooxazole with alpha,beta-unsaturated acyl chloride leads to the formation of pyrrolo[3,4-b]pyridin-5-one through a domino sequence involving acylation and cycloreversion steps . This suggests that 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one could also participate in similar chemical reactions, potentially leading to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one are not detailed in the provided papers, the properties of related pyrrolidinone compounds can be inferred. Pyrrolidinones are generally polar due to the presence of the lactam carbonyl group, which can engage in hydrogen bonding. The amino group in 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one would contribute to its basicity and potential for forming salts, as seen in the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones hydrochlorides . The chlorophenyl group would add to the compound's lipophilicity and could affect its interaction with biological membranes.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives and Synthesis
The compound 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one, a pyrrolidine derivative, has been studied extensively for its synthetic applications and potential biological activities. Pyrrolidine derivatives are known for their presence in various biological molecules and have significant importance in organic chemistry due to their applications in drug synthesis and material science.
Synthesis and Biological Activity : A study presented the synthesis of pyrrolidine derivatives with potential biological activity. For instance, the synthesis of pyrrolo[2,3-b]pyridine scaffolds, closely related to the compound , has shown these compounds to be biologically active, indicating the potential of pyrrolidine derivatives in medicinal chemistry (Sroor, 2019).
Pharmacological Applications : The synthesis of pyrrolidine-based compounds has been a focal point due to their utility in pharmacology. For example, the synthesis of dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones, which are analogues of amino acids, suggests their importance in drug design and biological applications (Hosseini et al., 2006).
Chemical Synthesis and Characterization : Pyrrolidine derivatives have also been synthesized for the purpose of studying their chemical structure and properties. For instance, the synthesis and characterization of [CoIII(salophen)(amine)2]ClO4 complexes involving pyrrolidine indicate the compound's relevance in coordination chemistry and material science (Amirnasr et al., 2001).
Antifungal and Antimicrobial Properties : Some pyrrolidine derivatives have been synthesized and screened for their antifungal and antimicrobial properties, demonstrating the compound's potential in developing new therapeutic agents (Ibrahim et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQQYUVQZKQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484488 | |
| Record name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one | |
CAS RN |
60655-93-8 | |
| Record name | 4-Amino-1-(4-chlorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60655-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)











